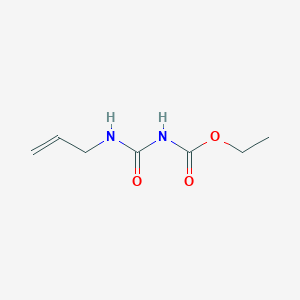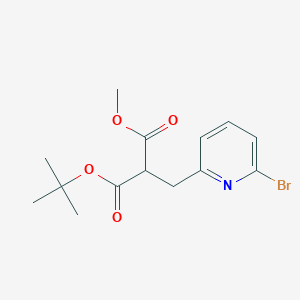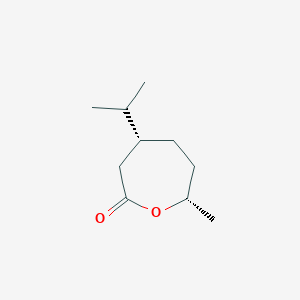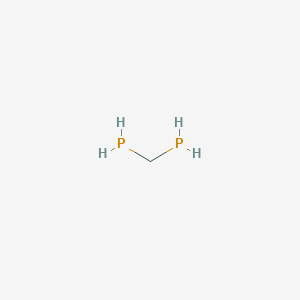
Bis(phosphino)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phosphino)methane is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂. It is a white, crystalline powder that is used primarily in inorganic and organometallic chemistry as a ligand. This compound is particularly known for its ability to act as a chelating ligand, meaning it can bond to metals through its two phosphorus donor atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(phosphino)methane is typically synthesized by the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(phosphino)methane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The methylene group (CH₂) in this compound is mildly acidic, which allows it to participate in various reactions .
Common Reagents and Conditions
Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions typically involve the replacement of one of the phosphorus atoms with another ligand or functional group.
Major Products
The major products formed from these reactions include various metal complexes, where this compound acts as a ligand. These complexes often feature four-membered rings with the constituents MP₂C, promoting the formation of bimetallic complexes .
Wissenschaftliche Forschungsanwendungen
Bis(phosphino)methane has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of metal-protein interactions.
Medicine: Some studies are exploring its use in drug delivery systems due to its ability to form stable complexes with metals.
Wirkmechanismus
Bis(phosphino)methane exerts its effects primarily through its ability to act as a chelating ligand. It forms stable complexes with metals by donating its phosphorus atoms to the metal center. This chelation stabilizes the metal and can significantly alter its reactivity and properties . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene group.
1,3-Bis(diphenylphosphino)propane: Features a propane backbone, providing different steric and electronic properties.
Ethylenebis(diphenylphosphine): Another similar compound with an ethylene backbone.
Uniqueness
Bis(phosphino)methane is unique due to its specific bite angle and the stability of the complexes it forms. Its ability to promote the formation of bimetallic complexes is particularly noteworthy, making it a valuable ligand in both academic and industrial research .
Eigenschaften
CAS-Nummer |
5518-61-6 |
|---|---|
Molekularformel |
CH6P2 |
Molekulargewicht |
80.006 g/mol |
IUPAC-Name |
phosphanylmethylphosphane |
InChI |
InChI=1S/CH6P2/c2-1-3/h1-3H2 |
InChI-Schlüssel |
UXGNAFUPNZUQQX-UHFFFAOYSA-N |
Kanonische SMILES |
C(P)P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


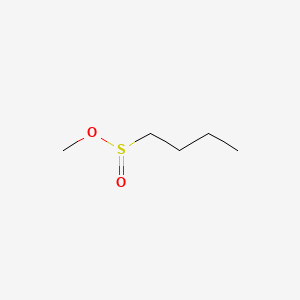
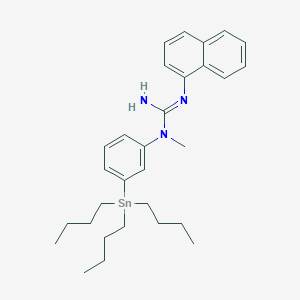
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)


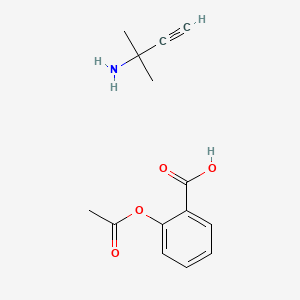

![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

